![molecular formula C19H18N2O3S B2753185 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034470-98-7](/img/structure/B2753185.png)
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic derivative that combines elements of benzo[b]thiophene and benzo[d][1,3]dioxole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, particularly its anticancer properties, through a review of recent studies and findings.
Chemical Structure
The chemical formula for this compound is C20H22N2O3S. Its structure features a benzo[b]thiophene moiety linked to a benzo[d][1,3]dioxole via a urea functional group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both benzo[b]thiophene and benzo[d][1,3]dioxole moieties. The following sections detail the findings from various studies regarding the cytotoxic effects of similar compounds.
In Vitro Studies
-
Cytotoxicity Assays :
- A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and tested their cytotoxicity against cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. The results indicated significant antitumor activity with some compounds exhibiting lower IC50 values than standard drugs like doxorubicin. For instance, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, compared to doxorubicin's 7.46 µM and 8.29 µM respectively .
-
Mechanisms of Action :
- The mechanisms underlying the anticancer effects were explored through various assays:
- EGFR Inhibition : The compounds were assessed for their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays were conducted to evaluate apoptosis induction.
- Cell Cycle Analysis : Flow cytometry was used to analyze the cell cycle distribution in treated cells.
- Mitochondrial Pathway Studies : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were evaluated to understand the mitochondrial pathway's involvement in apoptosis .
- The mechanisms underlying the anticancer effects were explored through various assays:
Comparative Activity Table
The following table summarizes the IC50 values of selected compounds related to this compound:
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing novel derivatives based on similar structures and evaluating their biological activities. The synthesized compounds were assessed for their anticancer properties against multiple cell lines using standardized protocols. Notably, derivatives showed promising results in inhibiting tumor growth without significant toxicity towards normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of these compounds to target proteins involved in cancer progression. This computational approach provided insights into how structural modifications could enhance biological activity .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(1-benzothiophen-3-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12(8-13-10-25-18-5-3-2-4-15(13)18)20-19(22)21-14-6-7-16-17(9-14)24-11-23-16/h2-7,9-10,12H,8,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHPRDMKCVYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.